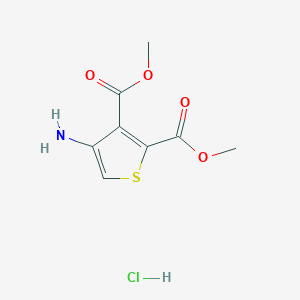

Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl 4-aminothiophene-2,3-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S.ClH/c1-12-7(10)5-4(9)3-14-6(5)8(11)13-2;/h3H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETIFGMAGNDLAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1N)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384571 | |

| Record name | Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121071-71-4 | |

| Record name | Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride. The information is curated for professionals in the fields of chemical research and drug development.

Core Properties

This compound is a polysubstituted 2-aminothiophene derivative. Thiophene-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] This compound typically presents as a white to off-white crystalline solid.[3] It is soluble in polar solvents such as water and methanol, a property enhanced by its hydrochloride salt form.[3]

Physicochemical and Safety Data

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀ClNO₄S | [3] |

| Molar Mass | 251.69 g/mol | ChemBK |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 166-169 °C | ChemBK |

| Boiling Point (of free base) | 350.5 °C at 760 mmHg | ChemBK |

| Flashing Point (of free base) | 165.8 °C | ChemBK |

| Vapor Pressure (of free base) | 4.37E-05 mmHg at 25 °C | ChemBK |

| Solubility | Soluble in water and methanol | [3] |

| Hazard Statements | Irritating to eyes, respiratory system and skin. | ChemBK |

| Safety Precautions | Wear suitable protective clothing, gloves, and eye/face protection. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. | ChemBK |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and its evaluation for potential biological activities.

Synthesis of Dimethyl 4-aminothiophene-2,3-dicarboxylate via Gewald Reaction

The synthesis of the 2-aminothiophene core of the title compound is achieved through the Gewald reaction, a multicomponent condensation.[4][5]

Materials:

-

A ketone or aldehyde with an α-methylene group

-

An α-cyanoester (e.g., methyl cyanoacetate)

-

Elemental sulfur

-

A base catalyst (e.g., morpholine or piperidine)

-

Solvent (e.g., ethanol or methanol)

Procedure:

-

Knoevenagel Condensation: The ketone and α-cyanoester are reacted in the presence of a base to form a stable α,β-unsaturated nitrile intermediate.[4]

-

Sulfur Addition: Elemental sulfur is added to the reaction mixture. The exact mechanism of sulfur addition is not fully elucidated but is thought to proceed through a thiirane intermediate.[4]

-

Cyclization and Tautomerization: The sulfur-containing intermediate undergoes cyclization and subsequent tautomerization to yield the final polysubstituted 2-aminothiophene.[4]

-

Purification: The crude product is purified by recrystallization or column chromatography.

Preparation of this compound

The hydrochloride salt is prepared by treating the free base with hydrochloric acid.[6]

Materials:

-

Dimethyl 4-aminothiophene-2,3-dicarboxylate

-

Hydrochloric acid (e.g., concentrated or as a solution in an organic solvent)

-

Anhydrous organic solvent (e.g., diethyl ether, methanol)

Procedure:

-

Dissolve the synthesized Dimethyl 4-aminothiophene-2,3-dicarboxylate in a suitable anhydrous organic solvent.

-

Slowly add a stoichiometric amount of hydrochloric acid to the solution while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with a small amount of cold anhydrous solvent, and dried under vacuum.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7]

Materials:

-

Cancer cell line of interest (e.g., HeLa, HepG2)[8]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.[7]

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[7]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 4 hours.[8]

-

Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7]

In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

Materials:

-

Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[9]

-

Appropriate sterile broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

This compound (dissolved in a suitable solvent)

-

96-well microtiter plates

-

Microplate reader or visual inspection

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strain.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound.

Caption: Synthesis and Biological Evaluation Workflow.

Potential Signaling Pathway Involvement: GLP-1 Receptor

Some 2-aminothiophene derivatives have been investigated as positive allosteric modulators of the Glucagon-like peptide-1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes.[10] The activation of GLP-1R in pancreatic β-cells initiates a signaling cascade that enhances glucose-stimulated insulin secretion.[11] The following diagram illustrates the canonical GLP-1R signaling pathway.

Caption: Simplified GLP-1 Receptor Signaling Pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound Supplier & Manufacturer China | CAS 75466-31-8 | High Purity Chemical | Specs, Price & Safety Data [quinoline-thiophene.com]

- 3. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. Gewald Reaction [organic-chemistry.org]

- 6. chembk.com [chembk.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride

CAS Number: 121071-71-4

This technical guide provides a comprehensive overview of Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, applications, and relevant biological context.

Chemical and Physical Properties

This compound is a polysubstituted 2-aminothiophene derivative.[1] The hydrochloride salt form enhances its solubility in aqueous solutions.[2] Key quantitative data are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 121071-71-4 | [3] |

| Molecular Formula | C₈H₁₀ClNO₄S | [4] |

| Molecular Weight | 251.69 g/mol | [4] |

| Appearance | White to off-white or pale orange/pink crystalline solid/powder | |

| Melting Point | 166-169 °C | |

| Solubility | Soluble in water and polar organic solvents like methanol. |

Synthesis and Manufacturing

The primary route for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[1][2] This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[1]

A specific synthetic pathway for the base compound, Dimethyl 4-aminothiophene-2,3-dicarboxylate, has been described in the context of the synthesis of the drug Linzagolix.[5] This multi-step process begins with the reaction of dimethyl maleate and methylthioglycolate.[5]

Experimental Protocol: Synthesis of Dimethyl 4-aminothiophene-2,3-dicarboxylate

The following is a generalized protocol based on the Semmler-Wolff aromatization sequence, a key part of the synthesis of the aminothiophene core of Linzagolix.[5]

Step 1: Synthesis of the Cyclic Thiol (Intermediate 35.3)

-

Dimethyl maleate and methylthioglycolate are reacted under basic conditions.[5]

-

The reaction mixture is then subjected to mildly acidic conditions to yield the cyclic mercaptan as a crystalline solid.[5]

Step 2: Aromatization to the Aminothiophene (Intermediate 35.5)

-

The ketone of the cyclic thiol is converted to the corresponding oxime by treatment with hydroxylamine hydrochloride in warm pyridine.[5]

-

The resulting oxime is then subjected to strongly acidic conditions to furnish the aminothiophene.[5]

Step 3: Formation of the Hydrochloride Salt

-

The synthesized Dimethyl 4-aminothiophene-2,3-dicarboxylate is reacted with hydrochloric acid in a suitable solvent, such as methanol, to precipitate the hydrochloride salt.[2] This process typically results in a yield of approximately 52%.[2]

Role in Drug Development

This compound is a crucial intermediate in the synthesis of Linzagolix, an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[3][6] Linzagolix is used in the treatment of hormone-sensitive conditions such as uterine fibroids and endometriosis.[3]

Mechanism of Action of Linzagolix and the GnRH Signaling Pathway

GnRH is a key hormone in the reproductive endocrine system, stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[7] These gonadotropins, in turn, regulate the production of sex hormones like estrogen and progesterone.[7] In conditions like uterine fibroids and endometriosis, the growth of pathological tissue is often dependent on these hormones.

Linzagolix acts as a competitive antagonist at the GnRH receptor in the pituitary gland.[6][8] By blocking the binding of endogenous GnRH, it prevents the downstream signaling cascade, leading to a rapid and reversible suppression of LH and FSH secretion.[8] This, in turn, reduces the production of ovarian sex hormones, thereby mitigating the symptoms of the associated diseases.[7]

Potential Biological Activities and Experimental Protocols

While the primary application of this compound is as a synthetic intermediate, the broader class of thiophene derivatives is known to exhibit a range of biological activities, including antibacterial and antifungal properties.[2]

General Experimental Protocol for Antimicrobial Screening

Should researchers wish to investigate the potential antimicrobial properties of this compound or its derivatives, a standard microdilution assay can be employed.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against selected bacterial and fungal strains.

Materials:

-

Test compound (this compound)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.

-

Serial Dilutions: Perform serial two-fold dilutions of the compound in the appropriate growth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized suspension of the microbial cells to each well.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

-

Data Analysis: Determine the MIC as the lowest concentration of the compound that inhibits visible growth of the microorganism, often measured by a spectrophotometer.

Safety and Handling

This compound is classified as an irritant to the eyes, respiratory system, and skin.[4] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[4] The compound should be stored away from heat and open flames.[4] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4]

Conclusion

This compound (CAS: 121071-71-4) is a vital building block in modern medicinal chemistry, most notably in the synthesis of the GnRH receptor antagonist Linzagolix.[6] Its well-defined chemical properties and established synthetic routes make it a valuable compound for pharmaceutical research and development. While the thiophene core suggests potential for broader biological activity, its primary and current value lies in its role as a key intermediate for the production of targeted therapeutics for hormone-dependent diseases.

References

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. Buy Dimethyl 4-aminothiophene-2,3-dicarboxylate | 62947-31-3 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. How is Linzagolix choline synthesised?_Chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. GnRH Antagonists: The Promise of Treating Sex-Hormone-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the underlying chemical reactions, experimental protocols, and quantitative data to support research and development in this area.

Introduction

This compound is a polysubstituted thiophene derivative with significant potential as a building block in organic synthesis. Its structural features, including the amino group and two carboxylate functionalities, make it a versatile precursor for the synthesis of a wide range of biologically active molecules. Thiophene-based compounds are known to exhibit diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This guide focuses on the practical synthesis of the hydrochloride salt, which often exhibits improved solubility and stability.

Synthesis Pathways

Two principal synthetic routes for this compound have been identified: the Gewald multicomponent reaction to construct the thiophene ring, followed by hydrochlorination, and a pathway originating from dimethyl acetylenedicarboxylate.

Pathway 1: Gewald Reaction and Subsequent Hydrochlorination

The Gewald reaction is a powerful one-pot method for the synthesis of polysubstituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base.[1][2] To obtain the desired Dimethyl 4-aminothiophene-2,3-dicarboxylate, a variation of the classical Gewald reaction is necessary to achieve the 4-amino substitution pattern. This typically involves the use of a β-ketoester as the carbonyl component.

Logical Flow of the Gewald Pathway

Caption: Generalized workflow for the synthesis via the Gewald reaction.

Experimental Protocol: Synthesis of Dimethyl 4-aminothiophene-2,3-dicarboxylate via a Modified Gewald Reaction

An equimolar mixture of the appropriate β-ketoester, an α-cyanoester (such as methyl cyanoacetate), and elemental sulfur is prepared. A basic catalyst, such as morpholine or triethylamine, is added to the mixture. The reaction can be carried out in a suitable solvent like ethanol or under solvent-free conditions, often with heating or sonication to promote the reaction.[4] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the crude product is purified by column chromatography or recrystallization.

Experimental Protocol: Hydrochlorination

The final step involves the conversion of the free amine to its hydrochloride salt.

-

Starting Material: Dimethyl 4-aminothiophene-2,3-dicarboxylate.

-

Reagents: Hydrochloric acid (HCl), Methanol.

-

Procedure: Dissolve the Dimethyl 4-aminothiophene-2,3-dicarboxylate in methanol. Add a solution of hydrochloric acid in methanol to the mixture. The reaction is typically heated for approximately one hour.[5] Upon cooling, the hydrochloride salt precipitates and can be collected by filtration.

Quantitative Data for Hydrochlorination

| Parameter | Value | Reference |

| Yield | ~52% | [5] |

| Reaction Time | ~1 hour | [5] |

Pathway 2: Synthesis from Dimethyl Acetylenedicarboxylate

An alternative route to the thiophene ring system involves the use of dimethyl acetylenedicarboxylate (DMAD) as a starting material. This pathway proceeds through the reaction of DMAD with a nitrogen-containing nucleophile and a sulfur source.[5]

Conceptual Workflow for the DMAD Pathway

Caption: Synthesis pathway starting from dimethyl acetylenedicarboxylate.

Detailed experimental protocols and yields for this specific pathway are not extensively reported in publicly available literature and would require further research and development.

Characterization Data

Comprehensive characterization is crucial for confirming the identity and purity of the synthesized compound. The following table summarizes key analytical data for Dimethyl 4-aminothiophene-2,3-dicarboxylate.

| Property | Data |

| Molecular Formula | C₈H₉NO₄S |

| Molecular Weight | 215.23 g/mol |

| Appearance | Pale orange or pale pink powder |

| CAS Number | 62947-31-3 |

Spectroscopic data is essential for structural elucidation. While a complete dataset for the target molecule is not available in the provided search results, typical expected signals are described below.

Expected Spectroscopic Data:

-

¹H NMR: Signals corresponding to the two methoxy groups of the esters, the amino group protons, and the proton on the thiophene ring.

-

¹³C NMR: Resonances for the carbonyl carbons of the esters, the carbons of the thiophene ring, and the methyl carbons of the ester groups.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Conclusion

The synthesis of this compound is achievable through established synthetic methodologies, primarily the Gewald reaction followed by hydrochlorination. This guide provides a foundational understanding of these pathways, though further optimization and detailed investigation of the reaction conditions are recommended for specific laboratory applications. The versatility of this compound as a synthetic intermediate warrants its continued study and utilization in the fields of medicinal chemistry and materials science.

References

Technical Guide: Solubility Profile of Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride in various organic solvents. Due to the limited availability of specific quantitative public data, this document focuses on qualitative solubility information and provides a detailed, adaptable experimental protocol for researchers to determine precise solubility parameters.

Introduction

This compound is a heterocyclic compound of interest in organic synthesis and pharmaceutical research.[1][2] Its solubility is a critical physicochemical property influencing its utility in various applications, including reaction chemistry, formulation development, and biological screening. This guide summarizes the known solubility characteristics and provides a robust methodology for its quantitative determination.

Qualitative Solubility Data

Based on available literature and chemical supplier information, this compound exhibits favorable solubility in polar organic solvents. The hydrochloride salt form enhances its solubility in aqueous and polar protic solvents.[1][3] A summary of its qualitative solubility is presented in Table 1.

Table 1: Qualitative Solubility of this compound

| Solvent | Polarity | Solubility Description | Reference |

| Water | High | Moderately Soluble | [1][4] |

| Methanol | High | Soluble / Excellent Solubility | [1][3] |

| Ethanol | High | Soluble / Excellent Solubility | [1][4] |

| Dimethyl Sulfoxide (DMSO) | High | No specific data found, but expected to be soluble based on its polar aprotic nature. | |

| Acetone | Medium | Solubility is likely better than in water.[4] |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed protocol for determining the equilibrium solubility of this compound in an organic solvent of choice. This method is based on the widely accepted shake-flask method.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Calibrated analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of the Solid: Ensure the this compound is a finely ground powder to maximize surface area for dissolution.

-

Sample Preparation: Add an excess amount of the compound to a series of vials. The excess solid should be clearly visible.

-

Solvent Addition: Add a known volume of the selected organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Extraction and Filtration: Carefully withdraw a supernatant aliquot using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid. The filtration step should be performed quickly to minimize solvent evaporation.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of the dissolved compound.

-

Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the quantitative solubility determination protocol.

Workflow for Quantitative Solubility Determination

Conclusion

References

- 1. Buy Dimethyl 4-aminothiophene-2,3-dicarboxylate | 62947-31-3 [smolecule.com]

- 2. This compound [chembk.com]

- 3. CAS 121071-71-4: Dimethyl 4-aminothiophene-2,3-dicarboxyla… [cymitquimica.com]

- 4. This compound Supplier & Manufacturer China | CAS 75466-31-8 | High Purity Chemical | Specs, Price & Safety Data [quinoline-thiophene.com]

Spectral Data Analysis of Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data (NMR, IR, and MS) for Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride. Due to the limited availability of public domain spectral data for this specific compound, this guide leverages established principles of spectroscopic analysis and data from closely related thiophene derivatives to present a predictive and illustrative analysis.

Chemical Structure and Properties

-

Compound Name: this compound

-

CAS Number: 121071-71-4

-

Molecular Formula: C₈H₁₀ClNO₄S

-

Molecular Weight: 251.69 g/mol

-

Appearance: Expected to be a white to off-white crystalline solid.

-

Melting Point: Approximately 166-169 °C.

Predicted Spectral Data

The following tables summarize the predicted and illustrative spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the methoxy, amino, and thiophene ring protons. The presence of the hydrochloride salt will likely lead to a downfield shift and broadening of the amino proton signal.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.7 - 3.9 | Singlet | 6H | Two -OCH₃ groups |

| ~ 6.0 - 7.0 | Singlet | 1H | Thiophene ring C5-H |

| ~ 8.0 - 10.0 | Broad Singlet | 3H | -NH₃⁺ protons |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for the carbonyl carbons of the ester groups, the carbons of the thiophene ring, and the methoxy carbons.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 52 - 55 | Two -OCH₃ carbons |

| ~ 100 - 110 | Thiophene ring C5 |

| ~ 115 - 125 | Thiophene ring C2 or C3 |

| ~ 140 - 150 | Thiophene ring C4 |

| ~ 150 - 160 | Thiophene ring C2 or C3 |

| ~ 160 - 170 | Two C=O (ester) carbons |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3200 (broad) | N-H stretch | Amino group (as -NH₃⁺) |

| 3100 - 3000 | C-H stretch | Aromatic C-H (thiophene) |

| 2960 - 2850 | C-H stretch | Aliphatic C-H (-OCH₃) |

| 1730 - 1700 | C=O stretch | Ester carbonyl |

| 1620 - 1580 | N-H bend | Amino group (as -NH₃⁺) |

| 1500 - 1400 | C=C stretch | Thiophene ring |

| 1250 - 1000 | C-O stretch | Ester |

| ~ 700 | C-S stretch | Thiophene ring |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the compound. For the hydrochloride salt, the mass spectrum of the free amine (Dimethyl 4-aminothiophene-2,3-dicarboxylate) is typically observed.

| Predicted m/z | Assignment |

| 215 | [M]⁺ (Molecular ion of the free amine) |

| 184 | [M - OCH₃]⁺ |

| 156 | [M - COOCH₃]⁺ |

| 124 | [M - 2 x COOCH₃ + H]⁺ |

Experimental Protocols

The following are general methodologies for acquiring the spectral data described above. These protocols may require optimization for this specific compound.

NMR Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as the hydrochloride salt may have limited solubility in some common NMR solvents like CDCl₃.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

IR Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Acquisition:

-

Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

Perform a background scan of the empty sample compartment or the clean ATR crystal before scanning the sample.

-

Mass Spectrometry

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Sample Preparation:

-

ESI: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL. The solution is then infused directly into the ion source or injected via an HPLC system.

-

EI: A small amount of the solid sample is introduced directly into the ion source via a direct insertion probe.

-

-

Acquisition:

-

Acquire the mass spectrum in positive ion mode.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectral characteristics of this compound. For definitive structural confirmation, it is imperative to acquire and interpret experimental data for the specific sample under investigation.

Unlocking the Potential of Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – December 24, 2025 – Dimethyl 4-aminothiophene-2,3-dicarboxylate hydrochloride is emerging as a highly versatile building block in medicinal chemistry and drug discovery. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its potential applications, synthesis, and the biological activities of its derivatives. The core utility of this compound lies in its role as a precursor to a wide range of thieno[2,3-d]pyrimidine derivatives, a class of compounds known for their significant therapeutic potential.

Physicochemical Properties

This compound is a white to off-white crystalline solid. It is soluble in polar solvents such as water and methanol.

| Property | Value |

| Molecular Formula | C₈H₁₀ClNO₄S |

| Molecular Weight | 251.69 g/mol |

| Melting Point | 166-169 °C |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water and methanol |

Synthesis

The primary route for the synthesis of the dimethyl 4-aminothiophene-2,3-dicarboxylate core is the Gewald reaction. This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. For the hydrochloride salt, the free amine is subsequently treated with hydrochloric acid.

Experimental Protocol: Gewald Synthesis of the Aminothiophene Core

-

Knoevenagel Condensation: A ketone or aldehyde is reacted with an active methylene compound (e.g., a cyanoacetate) in the presence of a basic catalyst (e.g., morpholine, piperidine, or triethylamine) to form an α,β-unsaturated intermediate.

-

Michael Addition and Cyclization: Elemental sulfur is added to the reaction mixture. The sulfur adds to the β-position of the unsaturated intermediate, followed by intramolecular cyclization and tautomerization to form the 2-aminothiophene ring.

-

Esterification (if necessary): If the starting materials do not already contain the desired ester groups, an esterification step may be required.

-

Hydrochloride Salt Formation: The resulting dimethyl 4-aminothiophene-2,3-dicarboxylate is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt.

The following diagram illustrates the general workflow for the Gewald synthesis.

Potential Applications in Drug Discovery

The primary application of this compound is as a scaffold for the synthesis of thieno[2,3-d]pyrimidines. These fused heterocyclic compounds are of significant interest due to their structural similarity to purine nucleobases, allowing them to interact with a variety of biological targets.

Anticancer Activity

Thieno[2,3-d]pyrimidine derivatives have demonstrated potent anticancer activity by targeting various protein kinases involved in tumor growth and proliferation.

Kinase Inhibition:

-

VEGFR-2 Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 can suppress tumor growth.

-

FLT3 Inhibition: Fms-like tyrosine kinase 3 (FLT3) is often mutated in acute myeloid leukemia (AML) and its inhibition is a promising therapeutic strategy.

-

ROCK Inhibition: Rho-associated coiled-coil containing protein kinases (ROCK) are involved in cell migration and invasion, and their inhibition can prevent metastasis.

The following table summarizes the anticancer activity of some thieno[2,3-d]pyrimidine derivatives.

| Compound Class | Target | Cell Line | IC₅₀ (µM) | Reference |

| Thieno[2,3-d]pyrimidines | VEGFR-2 | HCT-116 | 2.80 | [1] |

| Thieno[2,3-d]pyrimidines | FLT3 | Various | Potent Inhibition | [2] |

| Thieno[2,3-d]pyrimidines | ROCK I/II | - | 0.004 / 0.001 | [3] |

| Thieno[2,3-d]pyrimidines | D-dopachrome tautomerase | NSCLC cells | 1.0 | [4] |

| Thieno[2,3-d]pyrimidines | Microtubule Targeting | MDA-MB-435 | < 0.04 | [5] |

The diagram below illustrates the central role of VEGFR-2 in promoting cell proliferation and survival, and how its inhibition can block these processes.

Mutations in FLT3 lead to its constitutive activation, promoting uncontrolled cell growth in leukemia. Thieno[2,3-d]pyrimidines can inhibit this aberrant signaling.

Antimicrobial Activity

Derivatives of dimethyl 4-aminothiophene-2,3-dicarboxylate have also shown promise as antimicrobial agents. The thieno[2,3-d]pyrimidine scaffold has been found in compounds with activity against various bacteria and fungi.

| Compound Class | Organism | MIC (µg/mL) |

| Thieno[2,3-d]pyrimidines | Staphylococcus aureus | Moderate Activity |

| Thieno[2,3-d]pyrimidines | Bacillus subtilis | Moderate Activity |

| Thieno[2,3-d]pyrimidines | Escherichia coli | Moderate Activity |

| Thieno[2,3-d]pyrimidines | Candida albicans | Moderate Activity |

| Thieno[2,3-d]pyrimidines | Aspergillus flavus | Moderate Activity |

Experimental Protocol: Synthesis of Thieno[2,3-d]pyrimidines

A general procedure for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones from dimethyl 4-aminothiophene-2,3-dicarboxylate is as follows:

-

Amidation: The starting aminothiophene is reacted with formamide or another source of a one-carbon unit (e.g., triethyl orthoformate followed by reaction with an amine) to form an intermediate amidine or related species.

-

Cyclization: The intermediate undergoes intramolecular cyclization to form the thieno[2,3-d]pyrimidine ring system. This step is often facilitated by heating.

-

Modification: The resulting thieno[2,3-d]pyrimidine core can be further modified at various positions to generate a library of derivatives for structure-activity relationship (SAR) studies.

The following diagram outlines the general workflow for the synthesis of thieno[2,3-d]pyrimidines.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of biologically active molecules. Its utility in the construction of the thieno[2,3-d]pyrimidine scaffold provides a robust platform for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. The information presented in this guide is intended to serve as a foundational resource for researchers looking to explore the potential of this promising chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Therapeutic Potential of Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. Among these, Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride and its analogues have emerged as a promising class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the reported biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows. While specific data for this compound is limited in publicly accessible literature, this guide draws upon research on structurally similar aminothiophene dicarboxylate derivatives to provide a representative understanding of their potential.

Anticancer Activity: Targeting Proliferation and Survival

Derivatives of aminothiophene dicarboxylates have shown notable efficacy against various cancer cell lines. The primary mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of various aminothiophene dicarboxylate derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate Azomethines | 2b | T47D (Breast Cancer) | 2.3 | [1] |

| " | 2k | T47D (Breast Cancer) | 7.1 | [1] |

| " | 2l | T47D (Breast Cancer) | 8.6 | [1] |

| " | 2c | T47D (Breast Cancer) | 12.1 | [1] |

| " | 2e | T47D (Breast Cancer) | 13.2 | [1] |

| " | 2i | T47D (Breast Cancer) | 14.9 | [1] |

| " | 2j | T47D (Breast Cancer) | 16.0 | [1] |

| Thiophene Carboxamide | 2b | Hep3B (Liver Cancer) | 5.46 | [2] |

| " | 2e | Hep3B (Liver Cancer) | 12.58 | [2] |

| Fused Thiophene | 3b | HepG2 (Liver Cancer) | 3.105 | [3] |

| " | 3b | PC-3 (Prostate Cancer) | 2.15 | [3] |

| " | 3g | HepG2 (Liver Cancer) | 3.77 | [3] |

| " | 3f | HepG2 (Liver Cancer) | 4.296 | [3] |

| " | 3f | PC-3 (Prostate Cancer) | 7.472 | [3] |

| Methyl 4-(4-amidoaryl)-3-methoxythiophene-2-carboxylate | 5b | MCF-7 (Breast Cancer) | 0.09 | [4] |

| " | 5c | MCF-7 (Breast Cancer) | 2.22 | [4] |

| " | 5c | HepG2 (Liver Cancer) | 0.72 | [4] |

| Aminothiophene | SB-44, SB-83, SB-200 | Prostate and Cervical Cancer | < 35 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.

Materials:

-

Thiophene derivative compounds

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]

-

Compound Treatment: Treat the cells with various concentrations of the thiophene derivatives and incubate for 24-72 hours.[6]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.[6]

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[6]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Aminothiophene dicarboxylate derivatives have also demonstrated promising activity against a range of bacterial and fungal strains. Their mechanism of action is believed to involve the disruption of microbial cellular processes.

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activity of various thiophene derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a drug that prevents visible growth of a microorganism).

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Thiophene Derivatives | 4, 5, 8 | Colistin-Resistant Acinetobacter baumannii | 16 - 32 (mg/L) | |

| " | 4, 8 | Colistin-Resistant Escherichia coli | 8 - 32 (mg/L) | |

| 3-Halobenzo[b]thiophenes | Cyclohexanol-substituted | Gram-positive bacteria and yeast | 16 | [8] |

| Thiophene carboxamide analogues | 4a | ESBL-producing E. coli ST131 | - | [9] |

| " | 4c | ESBL-producing E. coli ST131 | - | [9] |

Note: Some MIC values are reported in mg/L.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Materials:

-

Thiophene derivative compounds

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate broth

-

Sterile 96-well microtiter plates

-

Inoculum suspension (adjusted to 0.5 McFarland standard)

-

Spectrophotometer or microplate reader

Procedure:

-

Serial Dilution: Prepare a serial two-fold dilution of the thiophene derivative in the 96-well plate containing broth.

-

Inoculation: Inoculate each well with the microbial suspension.[10]

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]

Enzyme Inhibition: A Key to Therapeutic Action

A significant aspect of the biological activity of aminothiophene derivatives lies in their ability to inhibit specific enzymes involved in disease pathogenesis. Notably, derivatives have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and AKT (Protein Kinase B).

PTP1B Inhibition

PTP1B is a negative regulator of the insulin and leptin signaling pathways, making it a key target for the treatment of type 2 diabetes and obesity. Some aminothiophene derivatives have shown potent inhibitory activity against PTP1B.[1]

VEGFR-2 and AKT Inhibition

VEGFR-2 and AKT are critical components of signaling pathways that promote angiogenesis and cell survival in cancer. The dual inhibition of these kinases by certain fused thiophene derivatives highlights their potential as multi-targeted anticancer agents.[3]

Conclusion and Future Directions

The derivatives of aminothiophene dicarboxylates represent a versatile and promising scaffold for the development of novel therapeutic agents. The available data on structurally similar compounds strongly suggest their potential in oncology and infectious diseases. Future research should focus on the synthesis and biological evaluation of a wider range of derivatives of this compound to establish a clear structure-activity relationship. Further elucidation of their mechanisms of action and in vivo efficacy studies are crucial next steps in translating the therapeutic potential of this chemical class into clinical applications. The detailed protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and execute further investigations in this exciting area of drug discovery.

References

- 1. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, in silico and in vitro evaluation of thiophene derivatives: A potent tyrosine phosphatase 1B inhibitor and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents [mdpi.com]

- 9. Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131 [mdpi.com]

- 10. benchchem.com [benchchem.com]

The Versatile Scaffold: A Technical Guide to Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 4-aminothiophene-2,3-dicarboxylate hydrochloride is a pivotal building block in the landscape of medicinal chemistry. Its unique heterocyclic structure, featuring a thiophene core substituted with both amino and dicarboxylate functional groups, offers a versatile platform for the synthesis of a diverse array of biologically active molecules.[1][2] The hydrochloride salt form enhances its stability and solubility in polar solvents, making it a convenient precursor for further chemical transformations.[1][2] This technical guide provides an in-depth overview of its synthesis, chemical properties, and its role as a scaffold for the development of novel therapeutic agents, supported by quantitative data and detailed experimental protocols. Thiophene derivatives, in general, have garnered significant attention due to their wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][3][4]

Chemical and Physical Properties

The hydrochloride salt of Dimethyl 4-aminothiophene-2,3-dicarboxylate is typically a white to off-white crystalline solid.[2] The presence of the amino group imparts basicity, while the two ester functionalities provide sites for nucleophilic attack and further modification. The hydrochloride form significantly increases its water solubility compared to the free base.[1]

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀ClNO₄S | [2] |

| Molar Mass | 251.69 g/mol | |

| Melting Point (Hydrochloride) | 166-169 °C | [1] |

| Melting Point (Free Base) | 60-61 °C | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Solubility | Soluble in water and polar organic solvents | [2] |

Synthesis of the Core Scaffold and its Hydrochloride Salt

The synthesis of the dimethyl 4-aminothiophene-2,3-dicarboxylate core typically proceeds via the Gewald reaction, a well-established method for the preparation of polysubstituted 2-aminothiophenes.[1] This reaction involves the condensation of a carbonyl compound with an α-cyanoester in the presence of elemental sulfur and a base.[1]

General Experimental Protocol for Gewald Synthesis of Dimethyl 4-aminothiophene-2,3-dicarboxylate

This protocol is a generalized procedure based on the principles of the Gewald reaction.

Materials:

-

Dimethyl acetylenedicarboxylate

-

Cyanoacetamide

-

Elemental Sulfur

-

Sodium ethoxide (or another suitable base)

-

Ethanol (or another suitable solvent)

Procedure:

-

A solution of sodium ethoxide in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

To this solution, cyanoacetamide and dimethyl acetylenedicarboxylate are added sequentially at room temperature.

-

Elemental sulfur is then added to the reaction mixture.

-

The mixture is heated to reflux and maintained at this temperature for a specified period, typically ranging from 1 to 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is then treated with water and the crude product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude dimethyl 4-aminothiophene-2,3-dicarboxylate.

-

The crude product can be purified by column chromatography on silica gel.

Experimental Protocol for the Preparation of this compound

The hydrochloride salt is readily prepared from the free amine.

Materials:

-

Dimethyl 4-aminothiophene-2,3-dicarboxylate

-

Hydrochloric acid (concentrated or as a solution in a suitable solvent like methanol or diethyl ether)

-

Methanol (or another suitable solvent)

Procedure:

-

Dimethyl 4-aminothiophene-2,3-dicarboxylate is dissolved in a minimal amount of methanol.[1]

-

To this solution, a stoichiometric amount of hydrochloric acid is added dropwise with stirring.[1]

-

The mixture is stirred for a period, typically around one hour, during which the hydrochloride salt precipitates.[1]

-

The precipitate is collected by filtration, washed with a small amount of cold solvent (e.g., diethyl ether) to remove any unreacted starting material, and dried under vacuum.

-

This process typically results in a yield of about 52%.[1]

Applications in Medicinal Chemistry: A Building Block for Bioactive Molecules

This compound serves as a versatile starting material for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. The amino group can be readily acylated, alkylated, or diazotized, while the ester groups can be hydrolyzed, amidated, or reduced, providing numerous avenues for structural diversification.

Anticancer Activity of Thiophene Derivatives

Numerous studies have demonstrated the potent anticancer activity of various thiophene-containing compounds. Derivatives of diaminothiophene-dicarboxylates have shown significant antiproliferative activity against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Azomethine of DDTD (2b) | T47D (Breast Cancer) | 2.3 | [5] |

| Azomethine of DDTD (2k) | T47D (Breast Cancer) | 7.1 | [5] |

| Azomethine of DDTD (2l) | T47D (Breast Cancer) | 8.6 | [5] |

| Azomethine of DDTD (2c) | T47D (Breast Cancer) | 12.1 | [5] |

| Azomethine of DDTD (2e) | T47D (Breast Cancer) | 13.2 | [5] |

| Azomethine of DDTD (2i) | T47D (Breast Cancer) | 14.9 | [5] |

| Doxorubicin (Control) | T47D (Breast Cancer) | 15.5 | [5] |

| Azomethine of DDTD (2j) | T47D (Breast Cancer) | 16.0 | [5] |

*DDTD: Diethyl 2,5-diaminothiophene-3,4-dicarboxylate

Antimicrobial Activity of Thiophene Derivatives

The thiophene scaffold is also a key component in the development of novel antimicrobial agents. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1]

Antibacterial Activity

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Thiophene Derivative | Staphylococcus aureus | Not specified | [5] |

| Thiophene Derivative | Escherichia coli | Not specified | [5] |

Antifungal Activity

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| Thiophene Derivative | Candida albicans | Not specified | [5] |

Anti-inflammatory Activity of Thiophene Derivatives

Preliminary studies suggest that derivatives of dimethyl 4-aminothiophene-2,3-dicarboxylate may possess anti-inflammatory properties, a common feature of many thiophene-based compounds.[1]

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups provide a robust platform for the generation of diverse molecular libraries. The demonstrated biological activities of its derivatives, particularly in the areas of oncology and infectious diseases, underscore the potential of this scaffold in the discovery of novel therapeutic agents. Further exploration of the chemical space around this core structure is warranted to unlock its full potential in drug development.

References

- 1. Buy Dimethyl 4-aminothiophene-2,3-dicarboxylate | 62947-31-3 [smolecule.com]

- 2. CAS 121071-71-4: Dimethyl 4-aminothiophene-2,3-dicarboxyla… [cymitquimica.com]

- 3. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride in the Synthesis of Bioactive Thiophene Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 4-aminothiophene-2,3-dicarboxylate hydrochloride is a versatile and highly valuable starting material in the synthesis of a wide array of thiophene derivatives, particularly fused heterocyclic systems such as thieno[2,3-d]pyrimidines. This guide elucidates the core utility of this compound, providing a comprehensive overview of its application in the synthesis of molecules with significant therapeutic potential. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways and biological mechanisms are presented to serve as a practical resource for professionals in the fields of medicinal chemistry and drug development.

Introduction

Thiophene and its derivatives have long been recognized as privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] Among the various synthetic precursors, this compound stands out due to its inherent structural features: an ortho-disposed amino group and two ester functionalities on a thiophene core. This arrangement makes it an ideal building block for the construction of fused pyrimidine rings, leading to the formation of thieno[2,3-d]pyrimidines, a class of compounds with demonstrated efficacy as kinase inhibitors and antimicrobial agents.[1][2] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in various reaction conditions.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| CAS Number | 121071-71-4 | [4] |

| Molecular Formula | C₈H₁₀ClNO₄S | [4] |

| Molecular Weight | 251.69 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 166-169 °C | [4] |

| Solubility | Soluble in polar solvents like water and methanol | [3] |

Synthetic Applications: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones

A primary application of this compound is in the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones. The ortho-amino ester functionality allows for a facile cyclization reaction with various one-carbon synthons, most commonly formamide, to construct the fused pyrimidine ring.

General Reaction Scheme

The overall synthetic transformation is depicted in the following workflow:

Caption: Synthetic workflow for the cyclization of this compound to a thieno[2,3-d]pyrimidin-4(3H)-one derivative.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of a thieno[2,3-d]pyrimidin-4(3H)-one derivative, based on established methodologies for similar substrates.[5]

Materials:

-

This compound

-

Formamide

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle with magnetic stirrer

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 eq.) in an excess of formamide (e.g., 10-20 mL per gram of starting material).

-

Heat the reaction mixture to reflux with constant stirring.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 1.5 to 2 hours.

-

After the reflux period, allow the reaction mixture to cool to room temperature overnight.

-

The resulting solid precipitate is collected by filtration.

-

Wash the collected solid with cold ethanol to remove residual formamide.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to afford the pure thieno[2,3-d]pyrimidin-4(3H)-one derivative.

Biological Activities of Thieno[2,3-d]pyrimidine Derivatives

Thieno[2,3-d]pyrimidines synthesized from this compound and its analogs are of significant interest due to their diverse and potent biological activities.

Anticancer Activity: EGFR Inhibition

A prominent therapeutic application of thieno[2,3-d]pyrimidines is their role as anticancer agents, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[3][4][6] Overexpression or mutation of EGFR is a key driver in the progression of several cancers. Thieno[2,3-d]pyrimidines act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling pathways that promote cell proliferation and survival.

Caption: Simplified EGFR signaling pathway and its inhibition by thieno[2,3-d]pyrimidine derivatives.

Quantitative data for the EGFR inhibitory activity and cytotoxic effects of representative thieno[2,3-d]pyrimidine derivatives are presented in Table 2.

| Compound | Target | IC₅₀ (nM) | Cell Line | IC₅₀ (µM) | Reference |

| Compound 5b | EGFRWT | 37.19 | MCF-7 | 22.66 | [6] |

| EGFRT790M | 204.10 | A549 | 17.79 | [6] | |

| Compound 7a | EGFRWT | - | HepG2 | - | [3] |

| EGFRT790M | - | PC3 | - | [3] | |

| Compound 2 | EGFRWT | 0.28 µM | - | - | [7] |

| EGFRT790M | 5.02 µM | - | - | [7] |

Antimicrobial Activity

Thieno[2,3-d]pyrimidine derivatives have also demonstrated promising activity against various pathogens, including clinically relevant Gram-positive bacteria and Mycobacterium tuberculosis.[2][8] In M. tuberculosis, 4-amino-thieno[2,3-d]pyrimidines have been identified as inhibitors of QcrB, a subunit of the cytochrome bc₁ complex in the electron transport chain.[8] Inhibition of this complex disrupts ATP synthesis, leading to bacterial cell death.

Conclusion

This compound is a cornerstone synthetic intermediate for the construction of a diverse range of thiophene-based heterocyclic compounds. Its utility is particularly pronounced in the synthesis of thieno[2,3-d]pyrimidines, a scaffold of significant pharmacological importance. The straightforward and efficient cyclization reactions, coupled with the potent biological activities of the resulting derivatives, underscore the value of this starting material in modern drug discovery and development. This guide provides a foundational resource for researchers aiming to leverage the synthetic potential of this compound in their scientific endeavors.

References

- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of 4-Amino-Thieno[2,3- d]Pyrimidines as QcrB Inhibitors in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Bioactive Heterocycles Utilizing Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 4-aminothiophene-2,3-dicarboxylate hydrochloride is a versatile and highly valuable starting material in the synthesis of a wide array of bioactive heterocyclic compounds. Its unique structural features, including the reactive amino group and the two adjacent ester functionalities on a thiophene core, provide a scaffold for the construction of fused heterocyclic systems. These resulting compounds, particularly thieno[3,4-d]pyrimidines and related structures, have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of various bioactive heterocycles from this key intermediate.

Key Applications in Bioactive Heterocycle Synthesis

The primary application of this compound lies in its utility as a precursor for the synthesis of thieno[3,4-d]pyrimidines. The ortho-disposed amino and ester groups are perfectly positioned for cyclization reactions with various one-carbon synthons to form the pyrimidine ring. Furthermore, the amino group can be readily converted into other functional groups, such as thioureas, which can then undergo intramolecular cyclization to yield a diverse range of substituted thienopyrimidines. These scaffolds are of high interest in drug discovery programs targeting various enzymes and receptors.

Synthesis of Thieno[3,4-d]pyrimidin-4(3H)-ones

One of the most common and straightforward applications of this compound is its conversion to thieno[3,4-d]pyrimidin-4(3H)-ones. This transformation is typically achieved through a condensation reaction with formamide, which serves as the source of the C2 and N3 atoms of the pyrimidine ring.

Experimental Protocol: Synthesis of Methyl 4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-2-carboxylate

A mixture of this compound, formamide, and a catalytic amount of ammonium formate is heated at elevated temperatures. The reaction proceeds via an initial formylation of the amino group, followed by intramolecular cyclization with the adjacent ester group to form the pyrimidinone ring.

Reaction Scheme:

Caption: Synthesis of a thieno[3,4-d]pyrimidin-4(3H)-one derivative.

Detailed Protocol:

-

To a round-bottom flask, add this compound (1.0 eq).

-

Add an excess of formamide (e.g., 10-20 eq) and a catalytic amount of ammonium formate (e.g., 0.1 eq).

-

Heat the reaction mixture to 175 °C and maintain for the specified time (see Table 1).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

| Starting Material | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Methyl 4-aminothiophene-3-carboxylate | Formamide, Ammonium formate | 175 | Not Specified | Thieno[3,4-d]pyrimidin-4(3H)-one | 71 | [4] |

Synthesis of 2-Thioxo-thieno[2,3-d]pyrimidin-4-ones

The amino group of aminothiophene precursors can readily react with isothiocyanates to form thiourea derivatives. These intermediates can then undergo cyclization to afford 2-thioxo-thieno[2,3-d]pyrimidin-4-ones, which are valuable scaffolds in medicinal chemistry.

Experimental Protocol: General Synthesis of 2-Thioxo-thieno[2,3-d]pyrimidin-4-ones

The synthesis involves a two-step, one-pot procedure where the aminothiophene ester is first reacted with an aryl isothiocyanate to form the corresponding thiourea derivative. Subsequent base-catalyzed intramolecular cyclization leads to the formation of the 2-thioxo-thienopyrimidinone ring.

Reaction Workflow:

Caption: General workflow for the synthesis of 2-thioxo-thienopyrimidinones.

Detailed Protocol:

-

Dissolve the aminothiophene ester (1.0 eq) in a suitable solvent such as ethanol.

-

Add the aryl isothiocyanate (1.0-1.2 eq) to the solution.

-

Reflux the reaction mixture for the time indicated in Table 2, monitoring by TLC.

-

After formation of the thiourea intermediate, add a solution of potassium hydroxide in ethanol.

-

Continue to reflux the mixture to effect cyclization.

-

After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent.

| Starting Material | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |

| Amino ester derivatives | Aryl isothiocyanates | Ethanol | Reflux, then alcoholic KOH | 3-substituted-2-thioxo-4,5-disubstituted-thieno[2,3-d]pyrimidin-4-ones | Not specified | [5] |

Synthesis of Thiourea Derivatives

The synthesis of thiourea derivatives from this compound and various isothiocyanates is a key step in the preparation of many bioactive compounds. These thiourea derivatives themselves can exhibit biological activity or serve as versatile intermediates for further cyclization reactions.

Experimental Protocol: General Synthesis of N-(2,3-dicarbomethoxy-4-thienyl)thioureas

A straightforward approach involves the reaction of the aminothiophene with a selected isothiocyanate in a suitable solvent.

Logical Relationship Diagram:

Caption: Synthesis of thiourea derivatives.

Detailed Protocol:

-

Suspend this compound (1.0 eq) in a solvent like acetone or ethanol.

-

Add the desired substituted phenylisothiocyanate (1.0-1.1 eq).

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Wash the crude product with a non-polar solvent (e.g., hexane) to remove any unreacted isothiocyanate.

-

Recrystallize the product from a suitable solvent system if necessary.

| Starting Material | Reagent | Solvent | Product | Yield (%) | Reference |

| Sulfaclozine | Substituted phenylisothiocyanate | Acetone | 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide derivatives | Not specified | [6] |

| Amine derivatives | Carbon disulfide | Not specified | Thiocarbamate intermediate | Not specified | [7] |

Conclusion

This compound is a cornerstone for the synthesis of a diverse range of biologically relevant heterocyclic compounds. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of novel thienopyrimidine and thiourea derivatives. The straightforward nature of these reactions, coupled with the potential for diverse substitutions, makes this starting material an invaluable tool in the field of drug discovery and development. Further exploration of multicomponent reactions and the synthesis of other fused heterocyclic systems starting from this versatile precursor is a promising avenue for future research.[8]

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. routledge.com [routledge.com]

Application Notes and Protocols: Reactions of Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 4-aminothiophene-2,3-dicarboxylate hydrochloride is a versatile heterocyclic building block in organic synthesis. The presence of a nucleophilic amino group on the thiophene ring, along with two ester functionalities, makes it a valuable precursor for the synthesis of a variety of more complex molecules, particularly fused heterocyclic systems with potential biological activity. This document provides detailed application notes and experimental protocols for the reaction of this compound with various electrophiles, focusing on N-acylation, N-alkylation, diazotization, and cyclization reactions to form thieno[3,2-d]pyrimidines.

Key Reactions and Applications

The primary site of electrophilic attack on Dimethyl 4-aminothiophene-2,3-dicarboxylate is the amino group at the 4-position. The hydrochloride salt form requires neutralization, typically in situ with a base, to free the nucleophilic amine for reaction. Key transformations include:

-

N-Acylation: Formation of amides, carbamates, and ureas.

-

N-Alkylation: Introduction of alkyl or aryl substituents on the amino group.

-

Diazotization: Conversion of the amino group to a diazonium salt, which can be subsequently displaced by various nucleophiles (Sandmeyer and related reactions).

-

Cyclization: Reaction with bifunctional electrophiles to construct fused ring systems, most notably thieno[3,2-d]pyrimidines, which are of significant interest in medicinal chemistry.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the transformation of this compound and analogous aminothiophenes with various electrophiles.

| Reaction Type | Electrophile | Reagents and Solvents | Temperature (°C) | Reaction Time | Typical Yield (%) | Notes |

| N-Acylation | Acetyl chloride | Pyridine or Et3N, DCM | 0 to RT | 2-4 h | 85-95 | General protocol for N-acylation of aminothiophenes. |

| N-Acylation | Chloroacetyl chloride | Et3N, Chloroform | Reflux | Overnight | Not specified | Leads to an intermediate for further derivatization.[1] |

| Cyclization | Formamide | Excess formamide | Reflux | Not specified | Not specified | One-pot synthesis of thieno[3,2-d]pyrimidin-4(3H)-one.[1] |

| Cyclization | DMF-DMA | Ethanol | 100 (Microwave) | 15 min | 98 | Forms an intermediate for thieno[3,2-d]pyrimidin-4-one synthesis.[2] |

| Cyclization | Urea | Neat, then NaOH/H2SO4 | 190 | Not specified | 84 | Synthesis of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.[3] |

| N-Alkylation | Alkyl halide | Cs2CO3, TBAI, DMF | RT to 60 | 12-24 h | 60-80 | General protocol for N-alkylation of aminothiophenes. |

| Diazotization | NaNO2 / HCl | Aqueous HCl | 0-5 | < 1 h | Not specified | General protocol for formation of diazonium salts.[4][5] |

| Sandmeyer | CuX (X=Cl, Br, CN) | Aqueous solution | 0 to 60 | 1-3 h | 50-80 | General protocol for diazonium salt substitution.[4][5] |

Experimental Protocols

Protocol 1: N-Acylation with Acetyl Chloride

This protocol describes the general procedure for the N-acetylation of this compound.

Materials:

-

This compound

-

Acetyl chloride

-

Triethylamine (Et3N) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine